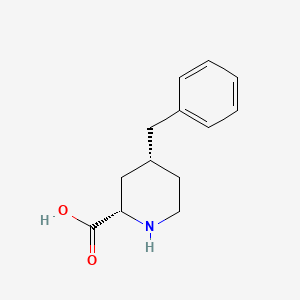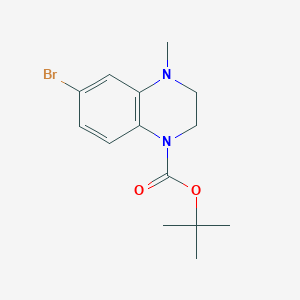
1-(Furan-2-yl)-2,4-dimethylpentane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Furan-2-yl)-2,4-dimethylpentane-1,3-dione is an organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their diverse biological and pharmacological activities. This compound is characterized by a furan ring attached to a pentane chain with two methyl groups and two keto groups. The presence of the furan ring imparts unique chemical properties to the compound, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Furan-2-yl)-2,4-dimethylpentane-1,3-dione typically involves the cyclization of 1,4-diones to form the furan ring. Common catalysts used in this reaction include sulfuric acid, phosphorus (V) oxide, zinc chloride, and amberlyst 15 . The reaction conditions often involve heating the reactants in the presence of these catalysts to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of furan derivatives, including this compound, often involves the use of biomass-derived platform chemicals such as furfural and 5-hydroxy-methylfurfural . These compounds can be converted into various furan derivatives through a series of chemical reactions, including hydrogenation and rearrangement processes.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Furan-2-yl)-2,4-dimethylpentane-1,3-dione undergoes several types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form various oxidation products.
Reduction: The keto groups can be reduced to form alcohols.
Substitution: The hydrogen atoms on the furan ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dione, while reduction of the keto groups can yield 1-(Furan-2-yl)-2,4-dimethylpentane-1,3-diol .
Applications De Recherche Scientifique
1-(Furan-2-yl)-2,4-dimethylpentane-1,3-dione has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Medicine: Furan derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties.
Mécanisme D'action
The mechanism of action of 1-(Furan-2-yl)-2,4-dimethylpentane-1,3-dione involves its interaction with specific molecular targets and pathways. The furan ring can interact with various enzymes and receptors, modulating their activity. For example, furan derivatives have been shown to inhibit bacterial growth by targeting bacterial enzymes involved in cell wall synthesis . Additionally, the compound’s keto groups can form hydrogen bonds with biological molecules, affecting their function and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Furoic Acid: Another furan derivative with antimicrobial properties.
5-Hydroxy-methylfurfural: A biomass-derived platform chemical used in the synthesis of various furan derivatives.
Furfural: A precursor to many furan-based compounds.
Uniqueness
1-(Furan-2-yl)-2,4-dimethylpentane-1,3-dione is unique due to its specific structure, which includes a furan ring attached to a pentane chain with two methyl groups and two keto groups. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C11H14O3 |
|---|---|
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
1-(furan-2-yl)-2,4-dimethylpentane-1,3-dione |
InChI |
InChI=1S/C11H14O3/c1-7(2)10(12)8(3)11(13)9-5-4-6-14-9/h4-8H,1-3H3 |
Clé InChI |
YUALFWRHFLIRON-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)C(C)C(=O)C1=CC=CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-butyl N-[3-(diethoxyphosphoryl)bicyclo[1.1.1]pentan-1-yl]carbamate](/img/structure/B13487843.png)
![(1R,3R,5S)-3-methanesulfonyl-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13487856.png)



![rac-(1R,3S,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxamide hydrochloride](/img/structure/B13487878.png)
![1,4-Bis(methoxymethyl)-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B13487888.png)
![3-(4-{[(Tert-butoxy)carbonyl]amino}phenyl)prop-2-ynoic acid](/img/structure/B13487891.png)



![rac-methyl 2-[(2R,4R,6R)-4-amino-6-(prop-2-en-1-yl)oxan-2-yl]acetate hydrochloride](/img/structure/B13487920.png)
